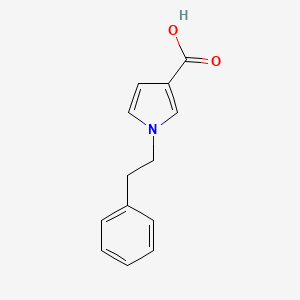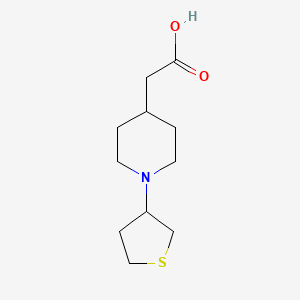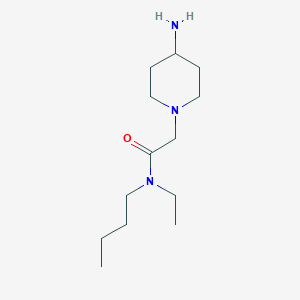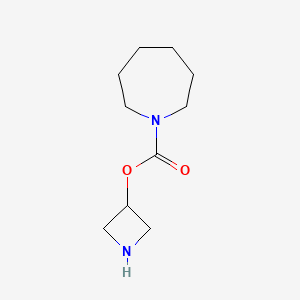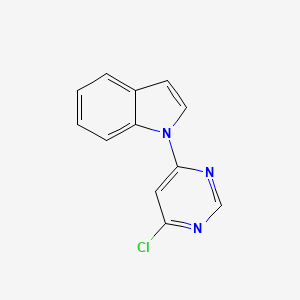
1-(6-chloropyrimidin-4-yl)-1H-indole
Übersicht
Beschreibung
The compound “1-(6-chloropyrimidin-4-yl)-4-piperidinol” is similar to the one you mentioned . It has a CAS Number of 914347-85-6 and a molecular weight of 213.67 . Its IUPAC name is 1-(6-chloro-4-pyrimidinyl)-4-piperidinol .
Synthesis Analysis
While specific synthesis methods for “1-(6-chloropyrimidin-4-yl)-1H-indole” are not available, there are synthesis routes for similar compounds such as "1-(6-Chloropyrimidin-4-yl)azetidin-3-ol" and "(6-chloropyrimidin-4-yl)methanol" .
Molecular Structure Analysis
The molecular structure of “1-(6-chloropyrimidin-4-yl)-4-piperidinol” is represented by the InChI code 1S/C9H12ClN3O/c10-8-5-9(12-6-11-8)13-3-1-7(14)2-4-13/h5-7,14H,1-4H2 . Similar compounds like “(6-chloropyrimidin-4-yl)phenylamine” have a molecular formula of C10H8ClN3 and a molecular weight of 205.64400 .
Physical and Chemical Properties Analysis
Its physical form is not specified . Another similar compound, “(6-chloropyrimidin-4-yl)methanol”, has a melting point of 63-65°C .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Compounds including "1-(6-chloropyrimidin-4-yl)-1H-indole" derivatives have shown promising antimicrobial activity. The synthesis of pyrimidino derivatives with indole and benzene nuclei exhibits antimicrobial synergism, displaying comparable to excellent results against various test microbes. This suggests their potential as potent antimicrobial candidates (Chauhan, Siddiqi, & Dwivedi, 2017).
Biological Activity and Structural Analysis
Indole nucleus, a core part of many natural and synthetic molecules, is recognized for its significant biological activity, including anti-tumor and anti-inflammatory properties. The synthesis of 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide has been explored, providing insights into its biological properties related to DNA and protein interactions. Structural confirmation was achieved through various spectroscopic techniques and X-ray diffraction study, underscoring the importance of indole derivatives in medicinal chemistry (Geetha et al., 2019).
Antioxidant Properties
The synthesis of novel indole derivatives focusing on their potential as antioxidants demonstrates the chemical versatility and significant reactive oxygen species (ROS) inhibition capacity of these compounds. Designing derivatives by pairing heterocycles like pyridine, pyrane, pyrimidine, and pyrazole with indole and thiophene has been effective in creating high-efficiency antioxidants, especially against ABTS, highlighting their potential in developing new antioxidant therapies (Aziz et al., 2021).
Anti-inflammatory and Analgesic Applications
A series of indole-appended heterocycles synthesized through a one-pot reaction revealed excellent anti-inflammatory activity with maximum inhibition, indicating their potential as potent anti-inflammatory and analgesic agents. This demonstrates the therapeutic potential of indole derivatives in treating inflammation and pain with reduced side effects (Somappa et al., 2015).
Material Science Applications
Indole derivatives also find applications in material science due to their unique structural and electronic properties. Synthesis and structural analysis of novel indole derivatives have been conducted, providing insights into their applications in different fields. The investigation includes XRD, spectroscopic, and DFT studies, which reveal the potential of indole-based compounds in functional materials and pharmaceuticals (Tariq et al., 2020).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 1-(6-chloropyrimidin-4-yl)-1H-indole is the AmpC beta-lactamase . This enzyme is found in many Gram-negative bacteria and is involved in conferring resistance to beta-lactam antibiotics .
Mode of Action
This compound interacts with its target, AmpC beta-lactamase, by forming a complex
Biochemical Pathways
Given its target, it is likely involved in thebeta-lactamase pathway , which is responsible for bacterial resistance to beta-lactam antibiotics .
Result of Action
Given its interaction with AmpC beta-lactamase, it may have a role in modulating bacterial resistance to antibiotics .
Biochemische Analyse
Biochemical Properties
1-(6-chloropyrimidin-4-yl)-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes such as beta-lactamase, where it forms a complex that inhibits the enzyme’s activity This interaction is crucial as it can potentially lead to the development of new inhibitors for antibiotic-resistant bacteria
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses and cell proliferation . This modulation can lead to altered cellular behaviors, such as reduced inflammation or inhibited cell growth, which could be beneficial in treating certain diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For instance, its binding to beta-lactamase results in enzyme inhibition, which is a critical mechanism for combating antibiotic resistance . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to light or extreme pH levels . Long-term exposure to this compound in in vitro studies has revealed sustained effects on cellular functions, such as prolonged inhibition of cell proliferation and modulation of gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as reduced inflammation and inhibited tumor growth . At higher doses, toxic or adverse effects may be observed, including liver toxicity and impaired kidney function. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It may be actively transported into cells via membrane transporters or passively diffuse across cell membranes . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are vital for determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes.
Eigenschaften
IUPAC Name |
1-(6-chloropyrimidin-4-yl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-11-7-12(15-8-14-11)16-6-5-9-3-1-2-4-10(9)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCUYCYKTRGCPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


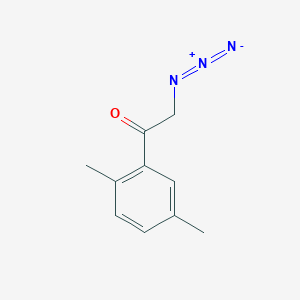
![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470067.png)
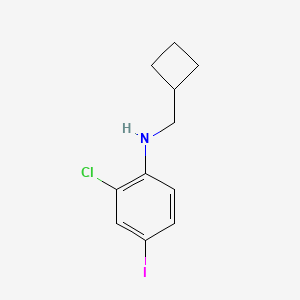
![1-[(2-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470069.png)
![1-{[(propan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1470070.png)
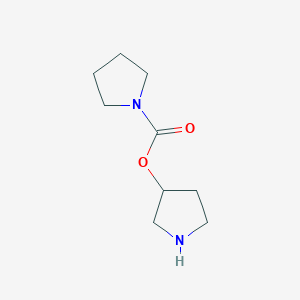
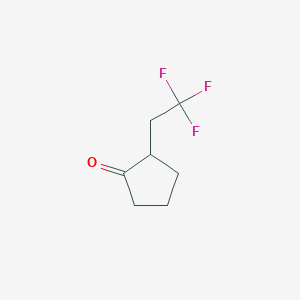

![2-{1-[(Propylcarbamoyl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470076.png)
